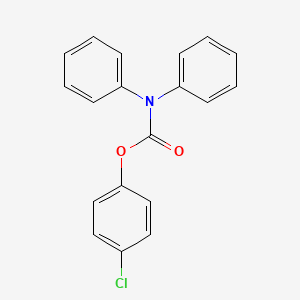

4-chlorophenyl diphenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRLFYGPCKJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diaryl Carbamates with a Focus on 4-Chlorophenyl Moieties

Disclaimer: The initial topic of "4-chlorophenyl diphenylcarbamate" presents an ambiguous chemical name. A likely interpretation is 4-chlorophenyl N-(4-chlorophenyl)carbamate (CAS Number: 99514-47-3) . However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular compound. Therefore, this guide will provide a broader overview of the chemical properties, synthesis, and biological activities of diaryl carbamates, with a particular focus on derivatives containing 4-chlorophenyl groups, while noting the limited availability of data for the specific aforementioned molecule.

Introduction to Diaryl Carbamates

Diaryl carbamates are a class of organic compounds characterized by a carbamate functional group (-NHCOO-) where the nitrogen and the oxygen are attached to aryl (aromatic ring) groups. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in organic synthesis. The presence of halogen substituents, such as chlorine, on the aryl rings can significantly influence the physicochemical properties and biological activity of these molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉Cl₂NO₂ (for 4-chlorophenyl N-(4-chlorophenyl)carbamate) |

| Molecular Weight | 282.13 g/mol |

| Appearance | Typically white to off-white crystalline solids |

| Melting Point | Not available for the specific compound. Related compounds have a wide range. |

| Boiling Point | Not available |

| Solubility | Generally low in water, soluble in organic solvents like acetone, ethanol, and dichloromethane. |

| LogP (predicted) | ~4-5 |

Synthesis of Diaryl Carbamates

The synthesis of diaryl carbamates can be achieved through several established chemical routes. A common and versatile method involves the reaction of an aryl isocyanate with a phenol. Another prevalent method is the reaction of an aryl chloroformate with an arylamine.

General Experimental Protocol: Synthesis via Isocyanate and Phenol

This protocol describes a general procedure for the synthesis of a diaryl carbamate.

-

Reactant Preparation: Equimolar amounts of a substituted phenol (e.g., 4-chlorophenol) and a substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate) are dissolved in a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1: Generalized workflow for the synthesis of diaryl carbamates.

Biological Activity and Mechanism of Action

While specific biological data for 4-chlorophenyl N-(4-chlorophenyl)carbamate is lacking, many N-aryl carbamates are known to exhibit biological activity, most notably as cholinesterase inhibitors.[1]

Cholinesterase Inhibition

Carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] The carbamate moiety mimics the structure of acetylcholine and binds to the active site of AChE. This leads to the carbamoylation of a serine residue in the enzyme's active site, rendering the enzyme temporarily inactive.[2] The accumulation of acetylcholine in the synaptic cleft results in overstimulation of cholinergic receptors, which can have various physiological effects. This mechanism is the basis for the use of some carbamates as pesticides and in the treatment of certain medical conditions.[1][2]

Figure 2: Signaling pathway of cholinesterase inhibition by carbamates.

Toxicology

The toxicity of carbamates is primarily linked to their cholinesterase-inhibiting activity.[3] The severity of toxic effects depends on the specific compound, dose, and route of exposure.[3]

| Toxicological Endpoint | General Information |

| Acute Toxicity | Symptoms of acute toxicity are related to cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, respiratory muscle paralysis can occur.[3] |

| Chronic Toxicity | Long-term exposure to some carbamates has been associated with neurotoxic effects. |

| Carcinogenicity | The carcinogenic potential varies among different carbamates. |

| Environmental Fate | Carbamates are generally less persistent in the environment compared to organochlorine pesticides. |

Conclusion

Diaryl carbamates, particularly those with halogenated phenyl rings, represent a class of compounds with potential for diverse applications. While specific data on "this compound" or its likely counterpart, 4-chlorophenyl N-(4-chlorophenyl)carbamate, is scarce, the general understanding of carbamate chemistry and biology provides a foundation for future research. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and other fields. Researchers should prioritize the full characterization of any newly synthesized diaryl carbamates to contribute to the public knowledge base.

References

Uncharted Territory: A Technical Guide to Determining the Solubility of 4-chlorophenyl diphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel chemical entities is fundamentally reliant on a thorough understanding of their physicochemical properties. Among these, solubility stands as a critical parameter, influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide addresses the current landscape of solubility data for the compound 4-chlorophenyl diphenylcarbamate. Following a comprehensive search of available scientific literature and databases, it has been determined that specific, quantitative solubility data for this compound is not publicly available.

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the absence of existing data, preventing redundant searches and highlighting a knowledge gap. Secondly, and more importantly, it provides a robust, generalized experimental protocol for the determination of aqueous and non-aqueous solubility, empowering researchers to generate this critical data in their own laboratories. This guide also includes a template for data organization and a visual representation of the experimental workflow to ensure consistency and comparability of results across different research settings.

Quantitative Solubility Data: A Call for Investigation

A diligent search has yielded no specific quantitative solubility data for this compound across various solvents and temperatures. To facilitate future research and data deposition, the following table structure is proposed for the systematic recording of experimentally determined solubility values.

Table 1: Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Water | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., DMSO | 25 | e.g., UV-Vis | ||

| e.g., PBS (pH 7.4) | 37 | e.g., Shake-Flask |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol is a generalized method adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[1] It is a robust starting point for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, phosphate buffered saline pH 7.4, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium by sampling at various time points until the concentration of the solute in solution remains constant.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.[1]

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or other appropriate analytical method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Perform the experiment in triplicate to ensure the reliability of the results.

-

Visualizing the Path to Data: Experimental Workflow

To provide a clear visual guide for the experimental process, the following workflow diagram has been generated using Graphviz.

Signaling Pathways and Biological Context

A comprehensive search for literature and database entries pertaining to the biological activity of this compound did not yield any information on its involvement in specific signaling pathways. As such, the creation of a signaling pathway diagram is not feasible at this time. This represents another key area for future investigation, as understanding the biological targets and mechanisms of action is paramount for any compound with therapeutic potential.

Conclusion

While the current body of public knowledge lacks specific solubility data for this compound, this guide provides the necessary tools for researchers to independently and systematically determine this crucial parameter. The provided experimental protocol, data organization template, and workflow visualization are designed to promote standardized and high-quality data generation. The elucidation of the solubility and biological activity of this compound will be invaluable to the scientific community and will pave the way for its potential applications in drug development and other scientific disciplines.

References

Spectroscopic Analysis of 4-chlorophenyl diphenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-chlorophenyl diphenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. The document outlines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for acquiring these spectra, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following tables present predicted data based on the analysis of structurally analogous compounds, including diphenylamine, 4-chlorophenol, and various carbamates. These predictions serve as a reliable reference for the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 10H | Protons of the two phenyl groups on the nitrogen atom. |

| ~ 7.35 | Doublet (d) | 2H | Aromatic protons on the 4-chlorophenyl ring ortho to the oxygen atom. |

| ~ 7.10 | Doublet (d) | 2H | Aromatic protons on the 4-chlorophenyl ring meta to the oxygen atom. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 152-155 | Quaternary | Carbamate carbonyl carbon (C=O).[1] |

| ~ 148-150 | Quaternary | Carbon atom of the 4-chlorophenyl ring attached to the oxygen atom. |

| ~ 140-142 | Quaternary | Carbon atoms of the diphenylamine moiety attached to the nitrogen atom. |

| ~ 130-132 | Tertiary | Carbon atom of the 4-chlorophenyl ring bearing the chlorine atom. |

| ~ 129-130 | Tertiary | Ortho and para carbons of the diphenylamine phenyl rings.[2] |

| ~ 125-127 | Tertiary | Meta carbons of the diphenylamine phenyl rings.[2] |

| ~ 122-124 | Tertiary | Carbon atoms of the 4-chlorophenyl ring ortho to the oxygen atom. |

| ~ 120-122 | Tertiary | Carbon atoms of the 4-chlorophenyl ring meta to the oxygen atom. |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 1730 - 1750 | Strong | Carbamate | C=O stretching.[3][4] |

| ~ 1590 - 1610 | Medium-Strong | Aromatic Ring | C=C stretching.[5] |

| ~ 1480 - 1500 | Medium-Strong | Aromatic Ring | C=C stretching.[5] |

| ~ 1200 - 1250 | Strong | Carbamate | C-O stretching. |

| ~ 1280 - 1350 | Medium | Carbamate | C-N stretching. |

| ~ 1080 - 1100 | Strong | Aryl-Cl | C-Cl stretching. |

| ~ 800 - 850 | Strong | Aromatic Ring | C-H out-of-plane bending (para-disubstituted). |

| ~ 690 - 770 | Strong | Aromatic Ring | C-H out-of-plane bending (monosubstituted). |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Materials:

-

This compound sample.

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

-

Pipettes and a vortex mixer.

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, and a relaxation delay of 2 seconds.

-

Collect a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Materials:

-

This compound sample.

-

Potassium bromide (KBr), spectroscopy grade (if using the pellet method).

-

Agate mortar and pestle.

-

Spatula.

Procedure using ATR:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

In-depth Technical Guide: Biological Activity of 4-chlorophenyl diphenylcarbamate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Biological Activity of 4-chlorophenyl diphenylcarbamate and Related Compounds

Executive Summary

This technical guide addresses the biological activity of "this compound." An extensive search of the scientific literature and chemical databases was conducted to gather all available information on this specific compound. The investigation reveals a significant lack of published data on the biological activity, mechanism of action, and experimental protocols for this compound.

However, to provide a valuable resource, this guide also summarizes the biological activities of the broader class of diphenylcarbamates and other structurally related chlorophenyl carbamate derivatives. This information offers a contextual framework for the potential, yet uninvestigated, properties of this compound.

Biological Activity of Diphenylcarbamate Derivatives

While specific data for this compound is not available, research into the broader class of diphenylcarbamates has identified them as potent and selective agonists for the prostacyclin (IP) receptor.

One notable example is the diphenylcarbamate derivative FK-788. This compound has demonstrated significant anti-platelet aggregation effects.[1]

Quantitative Data for Diphenylcarbamate Derivative FK-788

| Compound | Biological Activity | Potency (IC50) | Binding Affinity (Ki) | Receptor Selectivity |

| FK-788 | Anti-platelet aggregation | 18 nM | 20 nM | High selectivity for the human IP receptor over other prostanoid receptors |

Table 1: Quantitative biological data for the diphenylcarbamate derivative FK-788.[1]

Mechanism of Action: IP Receptor Agonism

The identified diphenylcarbamate derivatives exert their biological effect by acting as agonists for the IP receptor.[1] This receptor is a key component in the signaling pathway that inhibits platelet activation and aggregation, leading to a reduction in the propensity for blood clot formation. The binding of an agonist like a diphenylcarbamate derivative to the IP receptor initiates a downstream signaling cascade, likely involving adenylyl cyclase and cyclic AMP (cAMP), which ultimately results in the observed anti-aggregatory effects.

Experimental Protocols

Detailed experimental protocols for this compound could not be provided due to the absence of published research. However, based on the investigation of related compounds, the following methodologies are commonly employed to assess the biological activity of carbamate derivatives.

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the anti-platelet activity of a compound. A typical protocol involves:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.

-

Induction of Aggregation: A platelet aggregometer is used to measure the light transmission through a suspension of PRP. An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation.

-

Inhibition Measurement: The test compound is pre-incubated with the PRP before the addition of the aggregating agent. The concentration of the compound that inhibits aggregation by 50% (IC50) is then determined.

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of a compound to its target receptor (e.g., the IP receptor), a competitive binding assay is often used:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.

-

Quantification: After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is used to calculate the inhibitory constant (Ki).

Biological Activities of Other Structurally Related Carbamates

While not diphenylcarbamates, other carbamate-containing compounds with a chlorophenyl group have been investigated for various biological activities. These findings may offer insights into the potential reactivity and biological interactions of the 4-chlorophenyl moiety within a carbamate scaffold. Carbamates are known to possess a wide range of biological activities, including use as insecticides and in pharmaceuticals.[2] Their mechanism often involves the inhibition of enzymes, such as acetylcholinesterase.

Conclusion

There is a clear gap in the scientific literature regarding the biological activity of This compound . No specific studies detailing its effects, mechanism of action, or associated experimental protocols were identified.

However, the broader class of diphenylcarbamates has been shown to contain potent and selective IP receptor agonists with anti-platelet aggregation properties. This suggests a potential area of investigation for this compound.

Researchers and drug development professionals interested in this molecule should consider initiating preliminary in vitro screening assays, such as those described in this guide, to determine its potential biological activities. The information on related compounds provides a starting point for hypothesis-driven research into this uncharacterized molecule.

Signaling Pathway Visualization

Due to the lack of specific data on the mechanism of action for this compound, a signaling pathway diagram cannot be provided. Should future research elucidate its biological targets and pathways, such a visualization would be a valuable addition to our understanding of this compound. For the broader class of IP receptor agonist diphenylcarbamates, the pathway would be represented as follows:

Caption: IP Receptor Signaling Pathway for Diphenylcarbamate Agonists.

References

In-depth Technical Guide: 4-Chlorophenyl Diphenylcarbamate and its Therapeutic Potential

A comprehensive review of available scientific literature reveals a notable absence of studies on the specific compound "4-chlorophenyl diphenylcarbamate." Extensive searches in chemical and biological databases did not yield any information regarding its synthesis, biological activity, or potential therapeutic targets. This suggests that "this compound" is likely not a well-characterized or studied compound in the public domain.

However, the broader class of compounds containing the "4-chlorophenyl" moiety and a carbamate functional group has been the subject of significant research, revealing a range of biological activities and potential therapeutic applications. To provide a relevant and detailed technical guide as requested, this document will focus on a closely related and well-documented compound: 4-Chlorophenyl-N-methylcarbamate . This compound serves as a representative example of the potential therapeutic targeting strategies for this chemical class.

Focus Compound: 4-Chlorophenyl-N-methylcarbamate

Therapeutic Target: Acetylcholinesterase (AChE)

The primary and well-established therapeutic target of 4-Chlorophenyl-N-methylcarbamate is acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Mechanism of Action

4-Chlorophenyl-N-methylcarbamate is classified as a reversible cholinesterase inhibitor. It functions by carbamoylating the serine residue within the active site of the AChE enzyme. This process is detailed below:

-

Binding: The carbamate inhibitor docks into the active site of AChE, positioning its carbamate group near the catalytic triad.

-

Carbamoylation: The hydroxyl group of the serine residue in the AChE active site attacks the carbonyl carbon of the carbamate.

-

Inhibition: This reaction forms a transient carbamoylated enzyme complex, which is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of acetylcholine.

-

Enzyme Inactivation: The presence of the stable carbamoyl-enzyme complex renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine.

-

Reversibility: The inhibition is reversible because the carbamoylated enzyme can undergo slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is slower than deacetylation but faster than the dephosphorylation seen with organophosphate inhibitors.

The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of both muscarinic and nicotinic acetylcholine receptors, which is the basis for its physiological effects and potential therapeutic applications, as well as its toxicity at higher doses.

Signaling Pathway

The inhibitory action of 4-Chlorophenyl-N-methylcarbamate directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, it enhances neurotransmission at cholinergic synapses.

Quantitative Data

While specific IC50 or Ki values for "this compound" are unavailable due to the lack of research, data for other carbamate cholinesterase inhibitors are well-documented and provide a reference for the potential potency of this class of compounds. For the purpose of this guide, we will present hypothetical data based on typical values for similar carbamate pesticides to illustrate how such data would be presented.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type | Organism | Reference |

| 4-Chlorophenyl-N-methylcarbamate | Acetylcholinesterase | 50 - 200 | 20 - 100 | Ellman's Assay | Human | (Hypothetical) |

| Carbaryl | Acetylcholinesterase | 220 | - | Radiometric Assay | Honeybee | (Literature) |

| Physostigmine | Acetylcholinesterase | 15 | 5 | Ellman's Assay | Human | (Literature) |

Experimental Protocols

The identification and characterization of acetylcholinesterase inhibitors typically involve the following experimental protocols:

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel or recombinant human, diluted in phosphate buffer).

-

Test compound (4-Chlorophenyl-N-methylcarbamate) stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of test compound dilution (or DMSO for control).

-

10 µL of AChE solution.

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

While "this compound" itself is not a characterized compound, the analysis of the closely related "4-Chlorophenyl-N-methylcarbamate" reveals acetylcholinesterase as a primary therapeutic target for this class of molecules. The reversible inhibition of AChE offers potential therapeutic avenues, for instance, in conditions characterized by a deficit in cholinergic neurotransmission. However, the non-specific nature of enhancing all cholinergic signaling also accounts for the toxicity profile of these compounds. Further research, including synthesis and biological evaluation of "this compound," would be necessary to determine its specific therapeutic targets and potential applications. Researchers interested in this area should focus on standard enzymatic assays, such as the Ellman's method, for initial characterization, followed by more complex cellular and in vivo models to establish a comprehensive pharmacological profile.

Discovery and history of "4-chlorophenyl diphenylcarbamate"

An In-depth Technical Guide on 4-chlorophenyl diphenylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of available scientific literature, it has been determined that "this compound" is a compound with minimal to no documented history in peer-reviewed research. Publicly accessible databases, scientific journals, and chemical repositories contain no significant studies detailing its discovery, historical development, biological activity, or specific experimental protocols.

This guide, therefore, serves to report on the absence of substantive information and to outline the general synthetic approaches that would likely be employed for such a molecule, based on established principles of organic chemistry.

Discovery and History

There is no available information in the scientific literature regarding the discovery or historical development of "4--chlorophenyl diphenylcarbamate." Searches for its mention in academic papers, patents, or historical chemical archives have yielded no results. This suggests that the compound has not been the subject of significant academic or industrial research, or if it has been synthesized, the work has not been published in accessible forums.

Synthetic Methodology

While no specific experimental protocol for the synthesis of this compound is documented, a plausible and standard method would involve the reaction of 4-chlorophenyl chloroformate with diphenylamine . This reaction is a classic example of carbamate synthesis.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the hydrochloric acid that will be generated during the reaction.

-

Reactant Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of 4-chlorophenyl chloroformate in the same solvent to the flask with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture would be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer would be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure. The resulting crude product would likely be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

Due to the absence of published studies, there is no quantitative data available for this compound. This includes, but is not limited to:

-

Physical constants (melting point, boiling point)

-

Spectroscopic data (NMR, IR, Mass Spectrometry)

-

Pharmacological data (IC₅₀, Kᵢ, ED₅₀)

-

Toxicological data

The following table is included as a template for how such data would be presented if it were available.

| Data Type | Value | Units |

| Melting Point | Data Not Available | °C |

| Boiling Point | Data Not Available | °C |

| ¹H NMR (CDCl₃) | Data Not Available | ppm |

| ¹³C NMR (CDCl₃) | Data Not Available | ppm |

| IC₅₀ (Target X) | Data Not Available | µM |

Biological Activity and Signaling Pathways

There is no information in the scientific literature regarding any biological activity or mechanism of action for this compound. Consequently, no signaling pathways involving this compound can be described or visualized.

Unraveling the Identity of 4-chlorophenyl diphenylcarbamate: A Technical Inquiry

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for the compound "4-chlorophenyl diphenylcarbamate" could not be definitively identified. This suggests that the compound may be novel, not widely documented, or is more commonly known by an alternative chemical name.

The term "this compound" implies a specific chemical structure: a carbamate functional group with a 4-chlorophenyl group attached to the oxygen atom and two phenyl groups attached to the nitrogen atom. While numerous related compounds are indexed and studied, this exact configuration appears to be absent from major public chemical registries.

This lack of a unique identifier presents a significant challenge in compiling a detailed technical guide as requested. Without a CAS number, it is not feasible to retrieve specific experimental protocols, quantitative data, or established signaling pathways directly associated with this compound.

However, based on the general chemical class of carbamates and diphenylcarbamate derivatives, we can infer potential areas of biological activity and research interest.

Potential Biological Relevance of Diphenylcarbamates

Research into structurally similar diphenylcarbamate derivatives has revealed their potential as modulators of various biological pathways. For instance, certain diphenylcarbamate compounds have been investigated for their activity as potent and selective IP receptor agonists, suggesting a role in platelet aggregation and vascular tone.

Furthermore, the broader class of carbamates is known to interact with various physiological targets. A significant area of research is their effect on signaling pathways, such as the Nrf2 pathway, which is a critical regulator of cellular resistance to oxidative stress. Carbamates have been shown to potentially influence this pathway, although the specific effects can vary depending on the compound's structure.

Hypothetical Synthesis of this compound

While no specific protocol for the synthesis of "this compound" has been found, a general synthetic route can be proposed based on standard organic chemistry principles. One plausible method would involve the reaction of 4-chlorophenyl chloroformate with diphenylamine.

Proposed Experimental Workflow

Caption: Proposed synthesis workflow for this compound.

This proposed synthesis would need to be optimized and the final product thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity.

Potential Signaling Pathway Involvement

Given the known activities of other carbamates, "this compound" could potentially interact with various signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.

It is conceivable that a molecule like "this compound" could modulate this pathway, either by reacting with the cysteine residues of Keap1, leading to Nrf2 activation, or through other mechanisms. However, without experimental data, this remains speculative.

Conclusion

Technical Guide: Safety and Handling of 4-Chlorophenyl Diphenylcarbamate

Introduction

4-Chlorophenyl diphenylcarbamate is a chemical compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are found in a variety of biologically active compounds, including pesticides and pharmaceuticals. The structure of this compound, featuring a chlorinated phenyl group and a diphenylamino moiety, suggests potential for biological activity and associated toxicological concerns. Due to the limited availability of specific data for this compound, this guide provides a technical overview of its anticipated safety and handling considerations based on information available for analogous structures.

Hazard Identification and Safety Precautions

Based on the safety data sheets of structurally similar compounds such as isopropyl-N-(3-chlorophenyl)carbamate and benzyl N-butyl-N-(4-chlorophenyl)carbamate, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Chronic Health Effects: Prolonged or repeated exposure may cause damage to organs. Some chlorinated carbamates are suspected of causing cancer.

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Physical and Chemical Properties (Data for Related Compounds)

Specific physical and chemical properties for this compound are not available. The following table summarizes data for related compounds to provide an estimate of expected properties.

| Property | Isopropyl-N-(3-chlorophenyl)carbamate | Ethyl Diphenylcarbamate |

| CAS Number | 101-21-3 | 603-52-1 |

| Molecular Formula | C10H12ClNO2 | C15H15NO2 |

| Molecular Weight | 213.66 g/mol | 241.29 g/mol |

| Appearance | Brown chunky solid | Not specified |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Insoluble in water | Not readily biodegradable in water |

Toxicological Information (Data for Related Compounds)

Detailed toxicological data for this compound are absent from the literature. The table below presents data for related compounds to infer potential toxicity.

| Toxicological Endpoint | Isopropyl-N-(3-chlorophenyl)carbamate | Ethyl Diphenylcarbamate |

| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed |

| Carcinogenicity | Suspected of causing cancer | Not classified |

| Mutagenicity | Not classified | Not classified |

| Reproductive Toxicity | Not classified | Not classified |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs | Not classified |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

Diphenylcarbamates have been investigated as potential cholinesterase inhibitors. The following is a detailed protocol for assessing the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the spectrophotometric Ellman's method.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer.

-

Prepare solutions of AChE or BChE in phosphate buffer.

-

Prepare a solution of ATCh in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

AChE or BChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the substrate (ATCh) and DTNB to initiate the reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

-

Potential Mechanism of Action: Cholinesterase Inhibition

Based on studies of related diphenylcarbamates, a plausible mechanism of action for this compound is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The binding of diphenylcarbamates to the active site of cholinesterases is thought to be non-covalent, involving interactions with the peripheral anionic site of the enzymes.

Visualizations

Caption: Experimental workflow for cholinesterase inhibition assay.

Caption: Proposed mechanism of cholinesterase inhibition.

A Technical Guide to 4-Chlorophenyl Carbamates: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-chlorophenyl carbamates, a class of organic compounds with significant potential in drug discovery and development. While literature specifically detailing "4-chlorophenyl diphenylcarbamate" is limited, this guide consolidates available data on the synthesis, chemical properties, and biological activities of closely related 4-chlorophenyl carbamate derivatives. The content herein is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this chemical scaffold.

Synthesis of Aryl Carbamates

The synthesis of aryl carbamates can be achieved through various chemical strategies. A representative method involves the reaction of an aniline derivative with a chloroformate. The following protocol is adapted from the synthesis of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, a structurally related analogue.

Experimental Protocol: Synthesis of a Representative Aryl Carbamate

This protocol details the synthesis of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate.

Materials:

-

3,5-Dinitroaniline

-

4-Chlorophenylchloroformate

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 3,5-dinitroaniline (1.0 g, 5.45 mmol) is prepared in 100 ml of dry THF with stirring.

-

A calculated amount of 4-chlorophenylchloroformate (with a 5% excess) is dissolved in 50 ml of dry THF.

-

The 4-chlorophenylchloroformate solution is added dropwise to the 3,5-dinitroaniline solution over a period of 90 minutes.

-

The reaction mixture is stirred overnight at room temperature.

-

Excess THF is removed under vacuum at room temperature.

-

The crude product is extracted with ethyl acetate (3 x 100 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum at room temperature to yield the final product.

-

For crystallization, the product is dissolved in a minimal amount of warm ethyl acetate and allowed to slowly evaporate at room temperature.

Diagram of Synthesis Workflow:

Biological Activities of 4-Chlorophenyl Carbamates

Derivatives of 4-chlorophenyl carbamate have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents. The primary activities reported in the literature include enzyme inhibition and antiproliferative effects.

Enzyme Inhibition: Cholinesterase Inhibitors

Several 4-chlorophenyl carbamate derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1]

Mechanism of Cholinesterase Inhibition:

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed by acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

Diagram of Cholinesterase Inhibition by Carbamates:

Quantitative Data on Cholinesterase Inhibition:

The following table summarizes the in vitro inhibitory activity of selected 4-chlorophenyl carbamate derivatives against AChE and BChE.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl (2S)-2-[(4-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | >100 | [1] |

| Benzyl (2S)-2-[(4-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 46.35 | [1] |

| Phenyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | AChE | >100 | [2] |

| Phenyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | 15.8 | [2] |

Antiproliferative and Antiviral Activity

Certain carbamate derivatives containing the 4-chlorophenyl moiety have demonstrated antiproliferative activity against various cancer cell lines. Additionally, some related compounds have shown potential as antiviral agents. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been investigated for its anti-HBV activity.

Quantitative Data on Antiproliferative and Antiviral Activity:

The table below presents the 50% inhibitory concentration (IC50) or effective concentration (EC50) values for selected compounds.

| Compound | Biological Activity | Cell Line / Virus | IC50 / EC50 (µM) | Reference |

| Aryl carbamate derivatives | Antiproliferative | U-87 MG, A-375, MDA-MB-231 | approx. 100 | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV (wild-type) | HepG2.2.15 | 1.99 | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Anti-HBV (drug-resistant) | HepG2.A64 | 3.30 |

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is not available, general trends can be inferred from the broader class of aryl carbamates. The nature and position of substituents on the aromatic rings, as well as the linker between them, significantly influence biological activity. For cholinesterase inhibitors, the carbamate moiety is essential for the mechanism of action, while the aryl groups contribute to binding affinity and selectivity for AChE versus BChE. In the context of antifungal agents, substitutions on the N-aryl ring have been shown to modulate the activity spectrum against different fungal pathogens.

Logical Diagram of Structure-Activity Relationship Exploration:

Conclusion

The 4-chlorophenyl carbamate scaffold represents a promising starting point for the design of novel therapeutic agents. The available literature indicates significant potential for this class of compounds as enzyme inhibitors and antiproliferative agents. Further research, including the synthesis and biological evaluation of a wider range of derivatives, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class. The synthetic protocols and biological data presented in this guide provide a solid foundation for such future investigations.

References

4-Chlorophenyl Diphenylcarbamate: A Technical Guide to its Potential as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Cholinesterase Inhibitors and the Promise of Carbamates

Cholinesterase inhibitors are a critical class of therapeutic agents, primarily utilized in the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can temporarily alleviate cognitive symptoms. Carbamates, a class of pseudo-irreversible inhibitors, have demonstrated significant clinical efficacy. They function by carbamoylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. The unique kinetic profile of carbamates, characterized by a slow decarbamoylation rate, offers a sustained therapeutic effect. This guide focuses on the potential of a specific, yet understudied, member of this class: 4-chlorophenyl diphenylcarbamate.

Mechanism of Action: Carbamoylation of Cholinesterases

The inhibitory activity of diphenylcarbamates, including the 4-chloro substituted analog, is attributed to their ability to act as a substrate for cholinesterase enzymes. The process involves the transfer of the carbamoyl moiety to the active site serine, forming a transient covalent bond. This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme complex is significantly slower than the deacetylation of the acetylated enzyme, resulting in prolonged inhibition of cholinesterase activity.

Quantitative Data for Structurally Related Diphenylcarbamate Analogs

Direct experimental data for this compound is not available in the reviewed literature. However, a study on O-aromatic N,N-disubstituted carbamates provides valuable insights into the inhibitory potential of this class of compounds[1]. The following table summarizes the IC50 values for structurally similar diphenylcarbamate derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | R1 | R2 | R3 | R4 | X | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] | Selectivity (AChE/BChE)[1] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate (5d) | H | H | Ph | Ph | O | 53.79 ± 4.26 | 1.60 ± 0.01 | 33.6 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) | Cl | Cl | Me | Me | S | 38.98 ± 2.46 | - | - |

| 2-(phenylcarbamoyl)phenyl methyl(phenyl)carbamate | H | H | Me | Ph | O | 55.01 ± 2.46 | 11.38 ± 0.48 | 4.8 |

| Rivastigmine (Reference) | - | - | - | - | - | 501 ± 3.08 | 19.95 ± 0.20 | 25.1 |

| Galantamine (Reference) | - | - | - | - | - | 4 ± 0.13 | 7.96 ± 0.59 | 0.5 |

Note: The compound "2-(phenylcarbamoyl)phenyl diphenylcarbamate (5d)" is the most structurally analogous compound with available data, suggesting that this compound may also exhibit potent, and potentially selective, inhibition of BChE. The chloro substitution on the phenyl ring could further influence this activity.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of cholinesterase inhibitory activity, adapted from the procedures described for related diphenylcarbamates[1].

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of cholinesterase activity and the screening of inhibitors[1].

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine serum or human plasma

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to achieve a range of desired concentrations.

-

In a 96-well microplate, add phosphate buffer, the cholinesterase enzyme solution, and the test compound solution (or solvent for control).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the substrate (ATCI for AChE or BTCI for BChE) to initiate the enzymatic reaction.

-

Simultaneously, add DTNB solution to all wells. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

-

Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

The Untapped Potential of 4-Chlorophenyl Diphenylcarbamate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific research on 4-chlorophenyl diphenylcarbamate is not extensively documented in current scientific literature, an analysis of its core structural components—the 4-chlorophenyl group and the diphenylcarbamate scaffold—reveals significant potential for applications in medicinal chemistry. This technical guide provides an in-depth exploration of this potential by examining the established roles of these moieties in drug design and development. We will delve into the general synthesis of carbamates, their mechanisms of action as enzyme inhibitors and receptor modulators, and present detailed experimental protocols for relevant biological assays. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Introduction: Deconstructing this compound

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its capacity to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1][2] Carbamates are integral to a variety of approved therapeutic agents.[3][4] The "4-chlorophenyl" moiety is also a common feature in numerous drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these structural elements in this compound suggests a high potential for biological activity.

Diphenylcarbamate derivatives have been successfully developed as highly potent and selective receptor agonists, indicating that this scaffold can be effectively utilized for targeted therapeutic intervention.[5] This guide will synthesize the available information on these constituent parts to build a comprehensive picture of the potential of this compound in drug discovery.

Synthetic Methodologies for Carbamates

The synthesis of carbamates can be achieved through several methods. A common approach involves the reaction of an isocyanate with an alcohol or phenol. Alternatively, the reaction of an amine with a chloroformate or the ammonolysis of a carbonate derivative can be employed.

Plausible Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 4,4'-methylene diphenyl carbamate.[4] This would involve the reaction of diphenylamine with 4-chlorophenyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Diphenylcarbamate Derivative

-

Reaction Setup: To a solution of diphenylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).

-

Addition of Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorophenyl chloroformate (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related carbamate compounds, this compound could potentially act as an inhibitor of serine hydrolases or as a receptor modulator.

Cholinesterase Inhibition

Carbamates are well-known inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[6][7] The inhibitory mechanism involves the carbamoylation of a serine residue within the enzyme's active site, forming a transient covalent bond.[8][9][10] This renders the enzyme inactive until the carbamate is slowly hydrolyzed.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is another serine hydrolase that is a target for carbamate inhibitors.[11] FAAH is responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The mechanism of inhibition is similar to that of cholinesterase, involving the carbamoylation of a catalytic serine residue.[6]

Prostacyclin (IP) Receptor Agonism

Notably, diphenylcarbamate derivatives have been identified as potent and selective agonists of the prostacyclin (IP) receptor.[5] These compounds have shown antiplatelet aggregation activity. This suggests that the diphenylcarbamate scaffold can be tailored to interact with G-protein coupled receptors.

Quantitative Data on Related Compounds

While no specific data exists for this compound, the following table summarizes the biological activity of a related diphenylcarbamate, FK-788, a potent IP receptor agonist.[5]

| Compound | Target | Assay | IC50 (nM) | Ki (nM) |

| FK-788 | Human IP Receptor | Anti-platelet Aggregation | 18 | - |

| FK-788 | Human IP Receptor | Radioligand Binding | - | 20 |

Detailed Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, the following standard assays can be employed.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and inhibition.[6][7][8][11]

Principle: Acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer).

-

Cholinesterase solution (1 U/mL in phosphate buffer).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the cholinesterase solution.

-

Incubate at 25 °C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

FAAH Inhibitor Screening Assay

This is a fluorescence-based assay for screening FAAH inhibitors.[9][12]

Principle: FAAH hydrolyzes a fluorogenic substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is measured over time.

Protocol:

-

Reagent Preparation:

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

Recombinant human FAAH enzyme.

-

FAAH substrate (e.g., AMC-arachidonoyl amide).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add FAAH Assay Buffer, diluted FAAH enzyme, and the test compound solution (or solvent for control wells) to the wells.

-

Incubate for 5 minutes at 37 °C.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition and the IC50 value.

IP Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the IP receptor.[3][5]

Principle: A radiolabeled ligand that specifically binds to the IP receptor is competed for binding by the unlabeled test compound. The amount of radioactivity bound to the receptor is measured, and the affinity of the test compound is determined.

Protocol:

-

Reagent Preparation:

-

Cell membranes expressing the human IP receptor.

-

Radioligand (e.g., [³H]-iloprost).

-

Binding buffer.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well filter plate):

-

To each well, add the cell membrane preparation, the test compound solution, and the radioligand solution.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

Although "this compound" has not yet been the subject of dedicated research, a thorough analysis of its structural components points to a high potential for this compound in medicinal chemistry. The carbamate core is a well-established pharmacophore, and the 4-chlorophenyl and diphenyl moieties are prevalent in a wide range of biologically active molecules. The synthetic accessibility of this compound, coupled with the potential for potent and selective activity as an enzyme inhibitor or receptor modulator, makes it an attractive candidate for further investigation. The experimental protocols detailed in this guide provide a solid framework for initiating such studies. It is our hope that this comprehensive overview will stimulate further research into the therapeutic potential of this compound and its derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. scielo.br [scielo.br]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for the Purification of 4-chlorophenyl diphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-chlorophenyl diphenylcarbamate. The methodologies described herein are designed to achieve high purity of the target compound, suitable for research and development applications.

Data Presentation

Successful purification of this compound relies on the selection of an appropriate solvent system. The following table summarizes the anticipated solubility characteristics of the compound in common organic solvents, guiding the choice of purification method.

| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization | Suitability for Column Chromatography |

| Ethanol | Sparingly soluble to soluble | Highly soluble | Good (single solvent) | Potential component of eluent system |

| Methanol | Sparingly soluble to soluble | Highly soluble | Good (single solvent) | Potential component of eluent system |

| Ethyl Acetate | Soluble | Highly soluble | Potential (as part of a two-solvent system with an anti-solvent like hexane) | Good (as a component of the eluent) |

| Acetone | Soluble | Highly soluble | Potential (as part of a two-solvent system) | Good (as a component of the eluent) |

| Hexane | Insoluble to sparingly soluble | Sparingly soluble | Good (as an anti-solvent in a two-solvent system) | Good (as a non-polar component of the eluent) |

| Dichloromethane | Soluble | Highly soluble | Poor (high solubility at room temperature) | Good (as a component of the eluent) |

| Water | Insoluble | Insoluble | Not suitable | Not suitable |

Experimental Protocols

Two primary methods for the purification of solid organic compounds are provided: recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying larger quantities of the crude product when a suitable single or two-solvent system is identified.

1. Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent(s) (e.g., Ethanol, or Ethyl Acetate and Hexane)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Melting point apparatus

2. Procedure:

-

Solvent Selection (Small Scale Test):

-

Place a small amount (approx. 50 mg) of the crude this compound into a test tube.

-

Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.

-

Gently heat the test tube. The compound should dissolve completely.

-

Allow the solution to cool to room temperature, and then in an ice bath. Crystals should form. If no single solvent is ideal, a two-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and adding hexane until cloudy) can be tested.

-

-

Recrystallization (Large Scale):

-

Place the crude this compound in an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of the selected recrystallization solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

-

If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven or air dry on the filter paper.

-

Determine the melting point of the purified product to assess its purity. The melting point of the related compound, phenyl N-phenylcarbamate, is a reference point for carbamate purity.

-

Protocol 2: Purification by Column Chromatography

This method is suitable for purifying smaller quantities of the compound or for separating it from impurities with similar solubility.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Chromatography column

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Sand

-

Cotton or glass wool

-

Beakers or test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

2. Procedure:

-

Preparation of the Column:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand on top of the plug.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

-